4,4'-Bis(diethylamino)benzophenone
Overview
Description
4,4’-Bis(diethylamino)benzophenone, also known as Michler’s ethyl ketone, is a chemical compound with the formula 4- [C2H5)2N]C6H4COC6H4-4- [N (C2H5)2]. It is used as a basic dye intermediate .
Synthesis Analysis
The synthesis of 4,4’-Bis(diethylamino)benzophenone involves the reaction of N1,N1-DIETHYL-4- [4- (DIETHYLAMINO)BENZYL]ANILINE with dihydrogen peroxide and chloranil in chlorobenzene at 20 - 25 degrees Celsius .Molecular Structure Analysis
The molecular structure of 4,4’-Bis(diethylamino)benzophenone consists of two phenyl rings connected by a carbonyl group, with each phenyl ring substituted with a diethylamino group .Chemical Reactions Analysis
4,4’-Bis(diethylamino)benzophenone can be used as a basic dye intermediate. It is synthesized by N1,N1-DIETHYL-4- [4- (DIETHYLAMINO)BENZYL]ANILINE under certain reaction conditions .Physical and Chemical Properties Analysis
4,4’-Bis(diethylamino)benzophenone has a molecular weight of 324.46 g/mol. It has a melting point of 89-92 °C .Scientific Research Applications
Solvatochromism and Solid-state Structures
4,4'-Bis(diethylamino)benzophenone, among other N-substituted Michler’s ketones, has been studied for its solvatochromism properties. Research indicates that its solvatochromic properties are significantly influenced by the dipolarity/polarizability and hydrogen bond acidity of the solvent. This property can be particularly useful in understanding solvent effects on UV/Vis spectral characteristics (Spange et al., 2002).
Dental 3D Printing
In the field of dentistry, 4,4'-Bis(diethylamino) benzophenone (DEABP) has been used as a co-initiator in photoinitiating systems for dental 3D printing. Studies show that the addition of DEABP enhances the degree of conversion in light-cured resins, which could improve the quality and efficiency of dental 3D printed materials (Lee et al., 2015).
Polymerization in Thick Sections
The efficacy of DEABP in polymerizing dimethacrylate monomers, especially in thick sections, has been studied. Its characteristic photobleaching allows for deeper light penetration, although it presents a relatively poor photoinitiation efficiency. This feature is crucial in understanding the polymerization dynamics in different material thicknesses (Schroeder et al., 2011).
Wet-Spun Polyacrylonitrile Fibers
In material science, the role of this compound in the processing and properties of wet-spun polyacrylonitrile (PAN) fibers has been explored. Its presence in PAN fibers contributes to a higher tensile modulus and molecular orientation post UV treatment, suggesting its potential in advanced fiber processing techniques (Morales & Ogale, 2013).
Photoinitiator in Printing Inks
This compound is also used as a photoinitiator in printing inks. Its migration from inks and cardboard into packaged food has been a subject of study, underlining its significance in food safety and packaging technology (Van den Houwe et al., 2016).
Mechanism of Action
Target of Action
It is often used in organic synthesis , suggesting that it may interact with various organic compounds.
Mode of Action
It is known to exhibit exceptional blue emission when in an aggregated structure . This emission arises from its locally excited states, with the suppression of twisted intramolecular charge transfer (TICT) motion . This phenomenon is known as aggregation-induced locally excited (AILE) state emission .
Result of Action
Its ability to emit blue light when aggregated suggests that it may influence the optical properties of the systems in which it is incorporated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Michler’s ethyl ketone. For instance, its emission properties may be affected by the presence of other compounds, pH, temperature, and other environmental conditions . Moreover, it is known to be used in industrial settings, suggesting that it may be stable under a variety of conditions .
Safety and Hazards
4,4’-Bis(diethylamino)benzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound .
Future Directions
Properties
IUPAC Name |
bis[4-(diethylamino)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHBFRJRBHMIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059014 | |
Record name | Methanone, bis[4-(diethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Other Solid | |
Record name | Methanone, bis[4-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
90-93-7 | |
Record name | 4,4-Bis(diethylamino)benzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, bis(4-(diethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Bis(diethylamino)benzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36365 | |
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Record name | Methanone, bis[4-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanone, bis[4-(diethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bis(diethylamino)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4,4'-Bis(diethylamino)benzophenone (Michler's ethyl ketone) is C21H28N2O, and its molecular weight is 324.46 g/mol. []
A: Yes, studies have used various spectroscopic techniques to characterize this compound. These include UV/Vis spectroscopy to study its solvatochromic properties, [] FTIR to analyze its presence in polymer matrices, [, ] and 1H NMR for structural confirmation. []
A: Research has shown that incorporating this compound as a functional group into polybutadienes significantly alters their rheological behavior. [] This modification influences the polymers' viscoelastic properties, making them suitable for applications requiring specific mechanical characteristics. []
A: Yes, studies have successfully incorporated this compound as a photoinitiator in the fabrication of three-dimensional biodegradable structures using a triblock copolymer containing poly(ε-caprolactone-co-trimethylene carbonate) and poly(ethylene glycol). [, ]
A: this compound serves as an effective photoinitiator in various polymerization reactions. It has been successfully utilized in the photopolymerization of acrylates in PMMA films, demonstrating enhanced polymerization rates when combined with specific sulfonium borate initiators. []
A: Research focusing on benzophenone derivatives as visible-light photoinitiators found that the number of ketone units and the position of diphenylamine electron-donating groups significantly affect their photochemical behavior. [] Introducing diketone units and modifying the substitution pattern from para to meta led to a red-shift in absorption maxima and enhanced molar extinction coefficients, ultimately improving their efficiency as photoinitiators. []
A: Studies have shown that incorporating specific donor groups onto the benzophenone backbone significantly influences the photochemical properties of the resulting derivatives. For instance, replacing the dimethylamino groups in Michler's ketone with piperidine, morpholine, or piperazine rings alters the solvatochromic behavior and UV/Vis absorption characteristics, which directly impacts their performance as photoinitiators. []
A: While this compound oxime (EMKO) coatings demonstrate the ability to detect methanesulfonyl chloride vapor at low concentrations when immobilized on silica supports, their stability is limited to less than one day at 25°C. [] This highlights the need for further research into enhancing the long-term stability of these sensing coatings for practical applications.
A: Researchers employ various analytical techniques to detect and quantify this compound. These include high-performance liquid chromatography with diode array detection (HPLC-DAD) for analyzing its presence in food packaging materials, [] gas chromatography coupled with mass spectrometry (GC-MS) for confirmation and migration studies, [, ] and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate quantification in complex matrices like Tenax®. []
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